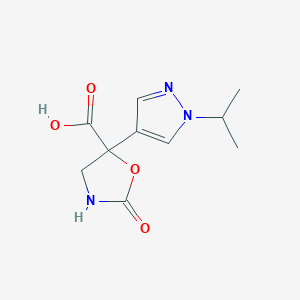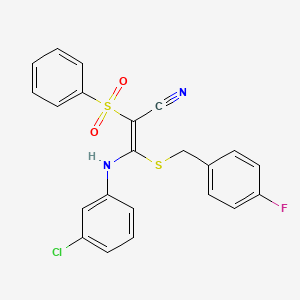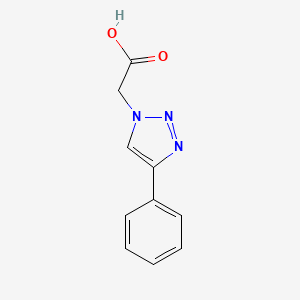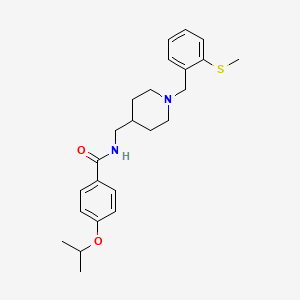![molecular formula C16H14FN5O B2749484 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide CAS No. 2380143-52-0](/img/structure/B2749484.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used for the treatment of non-small cell lung cancer (NSCLC). This compound has shown remarkable efficacy against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs.
作用機序
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide works by selectively inhibiting the activity of EGFR tyrosine kinase, which is a key driver of NSCLC. This compound binds to the ATP-binding site of the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been shown to have potent antitumor activity in preclinical and clinical studies. This compound selectively inhibits the activity of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in NSCLC cells. In addition, this compound has shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC.
実験室実験の利点と制限
One of the main advantages of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide is its potency against T790M mutation-positive NSCLC, which is a common resistance mechanism to first-generation TKIs. This compound has also shown minimal toxicity in normal cells, making it a promising therapeutic option for NSCLC. However, one of the limitations of this compound is its high cost, which may limit its widespread use in clinical practice.
将来の方向性
There are several future directions for the research and development of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide. One potential direction is the investigation of the optimal dosing and treatment schedule for this compound in NSCLC patients. Another direction is the exploration of combination therapies with other agents, such as immune checkpoint inhibitors, to enhance the antitumor activity of this compound. Finally, the development of biomarkers to predict response to this compound may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide involves several steps. The first step is the preparation of 3-fluoro-4-methylbenzoic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-aminopyrazine-2-carboxamide to form the corresponding amide. The tert-butoxycarbonyl group is then removed by treatment with trifluoroacetic acid, and the resulting amine is reacted with 3-chloro-4-fluoroaniline to form the final product.
科学的研究の応用
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has been extensively studied for its potential use in the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against T790M mutation-positive NSCLC, which is resistant to first-generation TKIs. Clinical trials have also shown promising results, with high response rates and prolonged progression-free survival in patients with T790M mutation-positive NSCLC.
特性
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-21(16(23)11-3-2-4-12(17)7-11)13-9-22(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLACTNCYYKEYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)




![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)



